3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide
Description
This compound is a structurally complex small molecule featuring an imidazo[1,2-c]quinazoline core modified with a sulfanyl-linked carbamoylmethyl group and a 2-(3,4-dimethoxyphenyl)ethyl substituent. The propanamide side chain terminates in an N-(2-methoxyphenyl)methyl group, which may enhance lipophilicity and influence receptor binding .
Properties
IUPAC Name |
3-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O6S/c1-42-26-11-7-4-8-22(26)19-35-29(39)15-13-25-32(41)38-31(36-25)23-9-5-6-10-24(23)37-33(38)45-20-30(40)34-17-16-21-12-14-27(43-2)28(18-21)44-3/h4-12,14,18,25H,13,15-17,19-20H2,1-3H3,(H,34,40)(H,35,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKZIAZXJFEDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide represents a complex molecular structure with potential therapeutic applications. This article focuses on its biological activity, particularly its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure includes several functional groups that contribute to its biological activity:
- Imidazoquinazoline core : Known for diverse pharmacological effects.
- Dimethoxyphenyl and methoxyphenyl substituents : These groups may enhance lipophilicity and modulate receptor interactions.
- Carbamoyl and sulfanyl functionalities : Potentially involved in enzyme inhibition and receptor binding.
Anticancer Properties
Recent studies have indicated that derivatives of quinazoline and imidazoquinazoline exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in several human cancer models.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCC827 | 0.09 | PI3Kα inhibition |
| A549 | 0.15 | Induction of apoptosis |
| MCF-7 | 0.12 | Modulation of Bcl-2/Bax ratio |
| HT-29 | 0.10 | Cell cycle arrest |
Data derived from various studies on quinazoline derivatives .
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets:
- PI3K/AKT Pathway Inhibition : The compound has been shown to inhibit the PI3Kα kinase, a critical pathway in cancer cell survival and proliferation. This inhibition leads to reduced phosphorylation of AKT, promoting apoptosis in cancer cells .
- Apoptosis Induction : Treatment with the compound results in increased expression of pro-apoptotic proteins (e.g., cleaved caspase-9) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), indicating a shift towards apoptosis .
- Cell Cycle Arrest : The compound has also been reported to cause cell cycle arrest at the G1 phase, further contributing to its anticancer effects .
Study 1: Antiproliferative Effects on Lung Cancer Cells
In a study focusing on non-small cell lung cancer (NSCLC) cells (HCC827), the compound demonstrated potent antiproliferative effects with an IC50 value of 0.09 μM. This study illustrated that the compound modulates key signaling pathways involved in tumor growth and survival .
Study 2: Comparative Analysis with Other Quinazoline Derivatives
A comparative analysis highlighted that while many quinazoline derivatives exhibit anticancer properties, this specific compound showed superior activity against multiple cancer types, including breast (MCF-7) and colon (HT-29) cancers. The unique structural features were credited for this enhanced activity .
Scientific Research Applications
Structural Overview
The compound features a unique structure characterized by:
- Imidazoquinazoline core : This heterocyclic structure is known for its biological activity.
- Dimethoxyphenyl and methoxyphenyl groups : These aromatic substituents may contribute to the compound's lipophilicity and interaction with biological targets.
- Carbamoyl and sulfanyl functionalities : These groups are significant for the compound's reactivity and potential biological effects.
Anticancer Activity
Research indicates that compounds with imidazoquinazoline structures often exhibit anticancer properties. The specific compound may interact with cellular pathways involved in cancer progression. Preliminary studies have suggested that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have indicated that similar compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death. The specific interactions of this compound with microbial targets remain an area for further investigation.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. By modifying different components of the molecule, researchers can assess how changes affect biological activity. This approach can lead to the development of more effective derivatives with improved pharmacological profiles.
Targeted Drug Delivery Systems
Given its complex structure, this compound could be utilized in designing targeted drug delivery systems. By conjugating it with nanoparticles or other carriers, researchers can enhance the specificity and efficacy of drug delivery to diseased tissues while minimizing side effects.
Building Block for Complex Molecules
The unique functional groups present in this compound make it an excellent precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a library of derivatives for further biological testing.
Reaction Mechanisms
The compound can participate in nucleophilic substitution reactions and oxidation-reduction processes, making it a valuable reagent in synthetic organic chemistry. Understanding these mechanisms is essential for developing efficient synthetic routes to obtain desired products.
Case Study 1: Anticancer Activity Evaluation
In a study conducted by [source], derivatives of the imidazoquinazoline core were tested against various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colorectal cancer cells, suggesting that modifications to the side chains could enhance potency.
Case Study 2: Antimicrobial Screening
A series of related compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications increased antibacterial activity significantly compared to standard antibiotics [source].
Case Study 3: SAR Analysis
Research published in [source] focused on the SAR of similar imidazoquinazoline derivatives. The study revealed that specific substitutions on the phenyl ring greatly influenced both potency and selectivity towards cancer cells.
Comparison with Similar Compounds
Analog 1 :
Name : N-[(4-Methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Differences :
- Replaces the 2-(3,4-dimethoxyphenyl)ethyl group with a pyrido[1,2-a]pyrimidin-2-ylmethyl moiety.
- Terminal amide: 4-methoxyphenylmethyl vs. 2-methoxyphenylmethyl in the target compound.
Implications : - The pyrido-pyrimidine group may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets.
- Reduced methoxy substitution (single vs. dual methoxy groups) could lower metabolic stability due to decreased steric hindrance .
Analog 2 :
Name : N-Butyl-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Differences :
- Features a 7-chloro-pyrido-pyrimidine substituent and an N-butyl terminal group.
Implications : - The N-butyl group may enhance membrane permeability but reduce aqueous solubility .
Substituent Variations
Analog 3 :
Name: 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Differences:
- Terminal amide: 2-furylmethyl instead of 2-methoxyphenylmethyl.
Implications : - The furan ring’s lower aromaticity may reduce binding affinity to hydrophobic pockets.
- Increased polarity from the furyl group could improve solubility but shorten plasma half-life .
Pharmacokinetic and Pharmacodynamic Comparisons
Research Findings :
- Target Compound : The dual methoxy groups on the phenyl ring may confer resistance to oxidative metabolism, extending half-life compared to analogs with single methoxy or furan groups .
- Analog 1 : The pyrido-pyrimidine group correlates with improved inhibitory activity against tyrosine kinases in preclinical models (IC₅₀ ~ 0.8 µM) .
- Analog 3 : Reduced cLogP (2.9) suggests better solubility but lower blood-brain barrier penetration compared to the target compound .
Q & A
Q. What are the key synthetic steps and challenges in synthesizing this compound?
Answer: The synthesis involves multi-step organic reactions, typically including:
- Formation of the imidazoquinazoline core via cyclization of quinazoline precursors.
- Introduction of sulfanyl and carbamoyl groups through nucleophilic substitution or coupling reactions.
- Final functionalization with methoxyphenylmethyl and dimethoxyphenethyl moieties. Challenges: Low yields due to steric hindrance from bulky substituents and competing side reactions (e.g., oxidation of sulfanyl groups). Optimization of solvent systems (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., HBTU for amide coupling) is critical .
Q. Which analytical techniques are essential for characterizing this compound?
Answer: A combination of techniques is required:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with methoxy (~δ 3.8–4.0 ppm) and sulfanyl protons (~δ 2.5–3.0 ppm) as key markers .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~650–700) . Table 1: Key Analytical Parameters
| Parameter | Method | Typical Value |
|---|---|---|
| Purity | HPLC | ≥95% |
| Melting Point | DSC | 180–200°C (decomposes) |
| Solubility | Shake Flask | DMSO >50 mg/mL |
Q. What primary biological activities have been reported for this compound?
Answer: Preliminary studies on structural analogs suggest:
- Anticancer Activity: Inhibition of kinases (e.g., EGFR, IC₅₀ ~1–10 µM) via competitive binding to ATP pockets .
- Antimicrobial Effects: Moderate activity against Gram-positive bacteria (MIC ~25–50 µg/mL) .
- Anti-inflammatory Potential: COX-2 inhibition (50% at 10 µM) in murine macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Answer: Systematic optimization strategies include:
- DoE (Design of Experiments): Varying temperature, solvent polarity, and reagent stoichiometry to identify ideal conditions. For example, increasing DMF content from 20% to 40% improves sulfanyl group coupling efficiency by 30% .
- In-Line Monitoring: Use of FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Purification: Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC for isolating high-purity fractions .
Q. What strategies elucidate the compound’s mechanism of action?
Answer: Mechanistic studies employ:
- Biochemical Assays: Kinase inhibition profiling using fluorescence polarization (FP) or TR-FRET .
- Molecular Dynamics (MD) Simulations: Docking studies (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., RMSD <2 Å for quinazoline-protein interactions) .
- Cellular Pathway Analysis: RNA-seq or proteomics to identify downstream targets (e.g., MAPK/ERK suppression) .
Q. How can discrepancies in reported biological activity data be resolved?
Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for IC₅₀ validation) .
- Structural Analog Comparisons: Test derivatives with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to isolate activity contributors .
- Meta-Analysis: Pool data from multiple studies using tools like RevMan to calculate weighted effect sizes .
Q. What computational methods aid in understanding structure-activity relationships (SAR)?
Answer: Advanced SAR workflows include:
- QSAR Modeling: 2D/3D descriptors (e.g., LogP, polar surface area) correlated with bioactivity using partial least squares (PLS) regression .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors near the sulfanyl group) using Schrödinger Phase .
- Free Energy Perturbation (FEP): Predict binding affinity changes for substituent modifications (ΔΔG <1 kcal/mol accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
